molecular formula C10H12N2O5S B14603084 N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide CAS No. 61068-36-8

N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide

Cat. No.: B14603084
CAS No.: 61068-36-8
M. Wt: 272.28 g/mol
InChI Key: KVWWRQHSNNVKCY-UHFFFAOYSA-N
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Description

Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide backbone with a methylsulfonyl group and a 4-nitrophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves the reaction of propanamide with methylsulfonyl chloride and 4-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Various nucleophiles in the presence of a base

Major Products Formed

    Reduction: 4-aminophenyl derivative

    Substitution: Derivatives with different functional groups replacing the methylsulfonyl group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-(methylsulfonyl)-N-(phenyl)-
  • Propanamide, N-(methylsulfonyl)-N-(3-nitrophenyl)-
  • Propanamide, N-(ethylsulfonyl)-N-(4-nitrophenyl)-

Uniqueness

Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

CAS No.

61068-36-8

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

N-methylsulfonyl-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C10H12N2O5S/c1-3-10(13)11(18(2,16)17)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3

InChI Key

KVWWRQHSNNVKCY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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